14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the formation of an indole derivative, followed by a series of cyclization and functionalization steps to introduce the phenyl group and complete the indolocarbazole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could intercalate with DNA or inhibit specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolocarbazoles, such as:
- 13,14-Dihydrobenzo[c]indolo[2,3-a]carbazole
- 13-(4-(naphthalen-1-yl)phenyl)-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole
Uniqueness
14-Phenyl-13,14-dihydrobenzo[g]indolo[2,3-a]carbazole is unique due to its specific substitution pattern and the presence of the phenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
12-phenyl-12,15-diazahexacyclo[11.11.0.02,11.03,8.014,22.016,21]tetracosa-1(13),2(11),3,5,7,9,14(22),16,18,20,23-undecaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2/c1-2-9-19(10-3-1)30-25-17-14-18-8-4-5-11-20(18)26(25)23-16-15-22-21-12-6-7-13-24(21)29-27(22)28(23)30/h1-17,29H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKRDATYZJNXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=C2C5=C(C=C4)C6=CC=CC=C6N5)C7=CC=CC=C7C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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